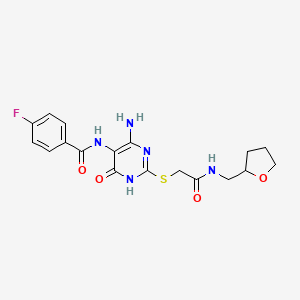

![molecular formula C19H17F3N6O2 B2398712 2-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide CAS No. 2034396-44-4](/img/structure/B2398712.png)

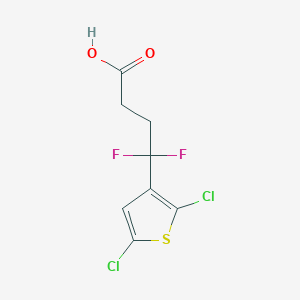

2-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including a phenyl group, a pyrano[4,3-d]pyrimidin-2-yl group, a trifluoromethyl group, and a triazole-4-carboxamide group . Each of these groups contributes to the overall properties of the molecule.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The pyrano[4,3-d]pyrimidin-2-yl group could potentially be synthesized via a multi-step process involving a Suzuki-coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl group is a six-membered carbon ring, the pyrano[4,3-d]pyrimidin-2-yl group is a fused ring system containing both five and six-membered rings, the trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms, and the triazole-4-carboxamide group contains a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of several different functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Applications De Recherche Scientifique

Agrochemicals: Protection of Crops from Pests

Trifluoromethylpyridine (TFMP) derivatives, including our compound of interest, play a crucial role in crop protection. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl . Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds effectively safeguard crops from pests, contributing to sustainable agriculture. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics underlies their biological activity .

Pharmaceuticals: Novel Drug Candidates

Several TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and many candidates are currently undergoing clinical trials. Researchers believe that the distinct properties of TFMP, resulting from its fluorine content and pyridine structure, contribute to its therapeutic potential. Expect further discoveries as we explore novel applications of TFMP in drug development .

Veterinary Products: Combating Animal Diseases

Two veterinary products containing TFMP derivatives have been granted market approval. These compounds serve as valuable tools for managing animal health. Their unique chemical properties make them effective against specific pathogens, contributing to veterinary medicine .

Amination Reactions: Synthesis of Aminopyridines

Our compound can serve as a reactant for the preparation of aminopyridines via amination reactions. These aminopyridines find applications in various chemical processes and synthetic pathways .

Catalytic Ligand: Regioselective Preparation of Tetramethylbiphenyls

The compound acts as a catalytic ligand, facilitating the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene. This application highlights its role in organic synthesis and materials science .

Anti-Tubercular Activity: 4-Aminopyrrolo[2,3-d]pyrimidine Derivatives

While not directly related to our compound, the 4-aminopyrrolo[2,3-d]pyrimidine scaffold shares similarities with the pyrimidine moiety in TFMP derivatives. Substituted phenyl derivatives of this scaffold have shown anti-tubercular activity. Specifically, 3-halo and 2-halo substitutions exhibit improved efficacy compared to 4-halo derivatives .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-phenyl-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N6O2/c20-19(21,22)17-13-11-30-9-7-14(13)25-16(26-17)6-8-23-18(29)15-10-24-28(27-15)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,23,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUKBCMBPWMZIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1N=C(N=C2C(F)(F)F)CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2398633.png)

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-cyclohexylacetamide](/img/structure/B2398634.png)

![1-allyl-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2398638.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2398645.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2398648.png)

![2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2398650.png)

![2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2398652.png)